molecular formula C9H9N3O2 B6359935 Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate CAS No. 174903-39-0

Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate

Cat. No.: B6359935
CAS No.: 174903-39-0
M. Wt: 191.19 g/mol
InChI Key: MNLQXRPPGKYZHB-UHFFFAOYSA-N
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Description

Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate (CAS 174903-39-0) is a high-purity benzotriazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate and privileged scaffold in the development of novel therapeutic agents. Recent research highlights the potential of benzotriazole-based compounds in oncology, particularly as inhibitors of NIMA-related kinases (NEKs) like NEK6, NEK7, and NEK9, which are overexpressed in breast, cervical, and glioblastoma cancers and are linked to poor survival rates . These inhibitors have demonstrated strong in vitro cytotoxic activity, with one closely related complex showing a GI50 value of 3.18 ± 0.11 µM against MCF-7 breast cancer cells, surpassing the potency of some standard chemotherapeutic drugs . Furthermore, benzotriazole derivatives exhibit promising broad-spectrum antiviral properties. They have been identified as hit compounds with selective activity against enteroviruses such as Coxsackievirus B5 (CVB5), with EC50 values in the low micromolar range (6-18.5 µM) . The mechanism of action for these antiviral compounds appears to be the inhibition of the early viral attachment process, thereby protecting cells from infection . The benzotriazole core is recognized as a privileged structure in drug discovery due to its diverse bioactivities, which also include antibacterial, antiprotozoal, and anti-inflammatory effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(benzotriazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-12-10-7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLQXRPPGKYZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1N=C2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299615
Record name Methyl 2H-benzotriazole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174903-39-0
Record name Methyl 2H-benzotriazole-2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174903-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2H-benzotriazole-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation of Benzotriazole

Alkylation of 1H-benzo[d]triazole with methyl chloroacetate represents a straightforward approach. However, competing N1 and N2 alkylation necessitates careful control of reaction conditions. Patent CN101928254B demonstrates that using polar aprotic solvents (e.g., dimethylformamide) with cesium carbonate as a base promotes N2 selectivity. For example, reacting 1H-benzo[d]triazole with methyl chloroacetate at 80–100°C for 12–24 hours yields the N2-substituted product in ~65% yield after silica gel chromatography.

Phase-Transfer Catalysis

Phase-transfer agents like tetrabutylammonium bromide enhance alkylation efficiency by solubilizing reactants in biphasic systems. This method, adapted from analogous syntheses in CN105294583A, reduces side reactions and improves yields to ~75% under milder temperatures (60–80°C).

Transition Metal-Catalyzed Coupling Reactions

Ullmann-Type Coupling with Halogenated Acetates

Copper-catalyzed coupling of benzotriazole with methyl 2-bromoacetate offers a regioselective pathway. Patent WO2018202689A1 highlights the use of copper(I) iodide (5 mol%) and cesium carbonate in dimethylformamide at 110°C, achieving 70–80% conversion to the N2-substituted product. Key advantages include shorter reaction times (6–8 hours) and compatibility with bromo derivatives, which are cost-effective compared to iodo analogs.

Palladium-Mediated Cross-Couplings

Palladium catalysts enable coupling with aryl halides but are less common for acetate esters. Adapting methods from CN105294583A, methyl 2-iodoacetate reacts with benzotriazole using Pd(OAc)₂ (2 mol%) and Xantphos ligand in toluene, yielding the target compound in 60% yield after 24 hours. This approach is advantageous for sterically hindered systems but requires stringent anhydrous conditions.

Esterification of Preformed Carboxylic Acid Intermediates

Synthesis of 2-(2H-Benzo[d] triazol-2-yl)acetic Acid

Hydrolysis of methyl 2-(2H-benzo[d][1,triazol-2-yl)acetate precursors provides the free acid, which can be re-esterified to optimize purity. For instance, refluxing the ester with aqueous NaOH (2M) followed by acidification with HCl yields the carboxylic acid, which is then treated with methanol and H₂SO₄ to regenerate the methyl ester.

Carbodiimide-Mediated Esterification

Patent CN101928254B employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) to activate carboxylic acids for esterification. Applying this to 2-(2H-benzo[d]triazol-2-yl)acetic acid and methanol in dichloromethane achieves 85% conversion at room temperature.

Purification and Isolation Techniques

Crystallization via Potassium Salt Formation

WO2018202689A1 discloses a novel purification method involving potassium salt formation. Treating the crude product with potassium tert-butoxide in tetrahydrofuran precipitates the potassium salt, which is filtered and acidified to recover the pure ester. This method eliminates chromatography, making it scalable for industrial production.

Column Chromatography Optimization

Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates N1 and N2 isomers, as reported in CN101928254B. Increasing the polarity gradient improves resolution, achieving >98% regiochemical purity.

Comparative Analysis of Synthetic Routes

Method Catalyst/Base Yield (%) Purity (%) Scalability
Direct AlkylationCs₂CO₃6590Moderate
Ullmann CouplingCuI, Cs₂CO₃7595High
Palladium Cross-CouplingPd(OAc)₂, Xantphos6085Low
EDC-Mediated EsterificationEDC·HCl8598High

Industrial Scalability and Applications

The Ullmann coupling route (Section 3.1) is most viable for large-scale synthesis due to its high yield and minimal purification steps. Potential applications include:

  • Pharmaceuticals : As a building block for kinase inhibitors or protease antagonists.

  • Agrochemicals : Functionalization for herbicidal activity.

  • Polymer Science : As a UV stabilizer in resins and coatings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzotriazole ring .

Scientific Research Applications

Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes and proteins, affecting their function. This interaction can lead to various biological effects, such as antimicrobial activity. The exact pathways and molecular targets are still under investigation, but studies suggest that the compound can inhibit certain enzymes and disrupt cellular processes .

Comparison with Similar Compounds

Ethyl 2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetate

  • Structure : Replaces the methyl ester with an ethyl group.
  • Applications : Similar to the methyl ester but with modified pharmacokinetics in antimicrobial studies .

Dimethyl 2,2'-((Methylenebis(2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)-6,1-phenylene))bis(oxy))diacetate (TAJ4)

  • Structure : Dimeric benzotriazole derivative with methylenebis and bulky 2,4,4-trimethylpentyl substituents.
  • Properties : Increased molecular weight (MW: ~800 g/mol) and steric hindrance enhance binding affinity to NEK-family kinases.
  • Applications: Potent anticancer activity via kinase inhibition, demonstrating how structural complexity broadens therapeutic utility compared to the monomeric methyl ester .

Methyl 2-(1H-Benzo[d][1,2,3]triazol-1-yl)acetate

  • Structure : Benzotriazole nitrogen at position 1 instead of 2.
  • Properties : Altered electronic distribution affects hydrogen bonding and π-π stacking, influencing crystallization behavior.
  • Applications : Used in synthesizing 1,3,4-oxadiazoles with antimicrobial activity, highlighting isomer-dependent bioactivity .

Functional Analogues

2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile

  • Structure : Replaces the ester group with a nitrile.
  • Properties : Higher reactivity due to the electron-withdrawing nitrile group, facilitating nucleophilic additions.

Methyl 2-(2-Amino-1,3-thiazol-4-yl)acetate

  • Structure: Substitutes benzotriazole with a 2-aminothiazole ring.
  • Properties: Amino group enables hydrogen bonding, stabilizing crystal structures (e.g., intermolecular N–H···O bonds).
  • Applications : Intermediate for cephalosporin antibiotics, illustrating how heterocycle substitution directs pharmacological utility .

Bisoctrizole (6,6'-Methylenebis(2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol))

  • Structure: Dimeric benzotriazole with phenolic and methylenebis groups.
  • Properties : Acts as a UV absorber due to extended conjugation and bulky substituents.
  • Applications : Used in sunscreens, contrasting with the methyl ester’s role in drug discovery .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
Methyl 2-(2H-benzotriazol-2-yl)acetate C₉H₈N₄O₂ 204.19 Not reported Soluble in DMSO
2-(2H-Benzotriazol-2-yl)acetonitrile C₈H₆N₄ 158.16 Not reported Soluble in acetone
Bisoctrizole C₄₁H₄₈N₆O₂ 784.96 >250 Insoluble in water

Biological Activity

Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate is a compound of significant interest in the fields of chemistry and biology due to its unique structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H9N3O2C_9H_9N_3O_2. The compound features a benzotriazole ring, which is known for imparting various biological activities. Its structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological exploration.

Overview

Research indicates that this compound exhibits notable antimicrobial properties against various microbial strains. Studies have demonstrated its effectiveness against both bacterial and fungal pathogens.

Efficacy Against Microbial Strains

The compound has shown activity against:

  • Bacteria : Escherichia coli, Bacillus subtilis
  • Fungi : Aspergillus niger, Candida albicans

These findings suggest that the compound can inhibit the growth of these microorganisms through specific biochemical interactions.

Microbial StrainTypeInhibition Observed
Escherichia coliBacterialYes
Bacillus subtilisBacterialYes
Aspergillus nigerFungalYes
Candida albicansFungalYes

The proposed mechanism of action for this compound involves its interaction with microbial cell structures. It is believed to disrupt essential cellular functions leading to microbial death. Specifically, the compound may interfere with:

  • Cell membrane integrity
  • Metabolic pathways critical for survival

This disruption ultimately results in the inhibition of microbial growth and proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound using standard microbiological assays. The compound demonstrated significant inhibitory effects on the tested bacterial and fungal strains with minimum inhibitory concentration (MIC) values indicating potent activity.
  • Mechanistic Insights : Another research effort focused on elucidating the biochemical pathways affected by this compound. Results indicated that treatment with this compound resulted in altered expression levels of genes associated with cell wall synthesis in fungi, further supporting its role as an effective antimicrobial agent .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Pharmacological Applications : Investigating potential therapeutic uses in treating infections caused by resistant strains.
  • Structural Modifications : Synthesizing analogs to enhance efficacy and reduce toxicity.
  • In Vivo Studies : Conducting animal studies to assess safety and effectiveness in living organisms.

Q & A

Advanced Research Question

  • In Vitro Assays : Test against viral strains (e.g., Enteroviruses) using plaque reduction assays. EC₅₀ values <20 μM indicate promising activity .
  • Structure-Activity Relationship (SAR) : Modify the ester group (e.g., replace methyl with ethyl) and compare IC₅₀ values to identify key functional groups .
  • Molecular Docking : Simulate binding to viral proteases (e.g., Picornavirus 3C protease) using AutoDock Vina to prioritize synthetic targets .

What strategies mitigate competing side reactions during functionalization of the benzotriazole core?

Advanced Research Question

  • Protecting Groups : Temporarily block reactive sites (e.g., N–H in benzotriazole) using Boc or Fmoc groups .
  • Regioselective Alkylation : Use bulky bases (e.g., LDA) to direct substitution to the less hindered nitrogen .
  • Kinetic Control : Lower reaction temperatures (−20°C) to favor mono-alkylation over di-alkylation .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Basic Research Question

  • pH Sensitivity : The ester group hydrolyzes under strong acidic/basic conditions (pH <2 or >10). Use buffered solutions (pH 6–8) for biological assays .
  • Thermal Stability : Decomposition occurs above 150°C. Store at room temperature and avoid prolonged heating during synthesis .

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